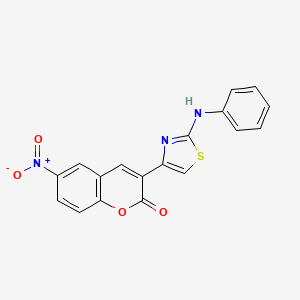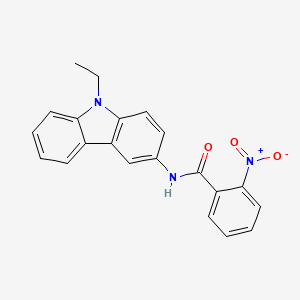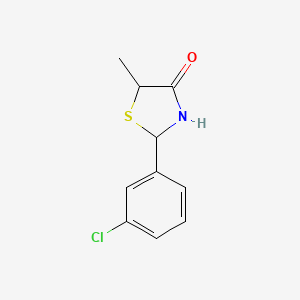
6-Nitro-3-(2-(phenylamino)thiazol-4-yl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-297674 is a protein kinase inhibitor that specifically targets casein kinase 2. This compound has shown potential in various research areas, including cancer, viral infections, and glomerulonephritis .
Preparation Methods
The synthesis of WAY-297674 involves several steps, including the preparation of intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a substituted benzopyranone, followed by nitration and subsequent coupling with a thiazole derivative. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the reactions .
Chemical Reactions Analysis
WAY-297674 undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the specific functional groups present in the compound.
Common reagents used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
WAY-297674 has a wide range of scientific research applications:
Cancer Research: It has been studied for its potential to inhibit cancer cell growth by targeting casein kinase 2, which plays a role in cell proliferation and survival.
Viral Infections: The compound has shown promise in inhibiting viral replication, making it a potential candidate for antiviral therapies.
Glomerulonephritis: Research has indicated that WAY-297674 may help in treating glomerulonephritis by modulating immune responses and reducing inflammation.
Mechanism of Action
WAY-297674 exerts its effects by inhibiting the activity of casein kinase 2. This inhibition disrupts various cellular processes, including cell cycle regulation, apoptosis, and DNA repair. The molecular targets of WAY-297674 include the catalytic subunits of casein kinase 2, which are involved in phosphorylating key proteins that regulate these processes .
Comparison with Similar Compounds
WAY-297674 is unique in its specificity for casein kinase 2 compared to other protein kinase inhibitors. Similar compounds include:
Silmitasertib: Another casein kinase 2 inhibitor with a different chemical structure and higher potency.
CX-4945: A well-known casein kinase 2 inhibitor used in various cancer research studies.
SGC-CK2-1: A selective inhibitor of casein kinase 2 with applications in neurodegenerative disease research.
These compounds share similar mechanisms of action but differ in their chemical structures, potencies, and specific research applications.
Properties
Molecular Formula |
C18H11N3O4S |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
3-(2-anilino-1,3-thiazol-4-yl)-6-nitrochromen-2-one |
InChI |
InChI=1S/C18H11N3O4S/c22-17-14(9-11-8-13(21(23)24)6-7-16(11)25-17)15-10-26-18(20-15)19-12-4-2-1-3-5-12/h1-10H,(H,19,20) |
InChI Key |
RHEDGOOZFWLFQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3,4-Dimethoxyphenyl)-1-(4-hydroxyphenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B10811992.png)
![5-[(5-Nitrofuran-2-yl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B10811999.png)

![[2-Methoxy-4-[(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenyl] acetate](/img/structure/B10812018.png)
![Ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10812025.png)
![cyclohexyl 2-[[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate](/img/structure/B10812032.png)
![(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B10812049.png)

![2-[2-(Furan-2-yl)ethenyl]-3-phenylquinazolin-4-one](/img/structure/B10812059.png)
![2-Amino-5-[(2-nitrophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B10812062.png)
![2-[5-[[4-[(2-Chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B10812063.png)
![N-[(Z)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-2-phenoxyacetamide](/img/structure/B10812066.png)
![ethyl 2-[[5-cyano-4-(5-methylthiophen-2-yl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate](/img/structure/B10812070.png)
![2-[(5E)-5-[(4-benzyloxy-3-methoxy-phenyl)methylene]-4-oxo-2-thioxo-thiazolidin-3-yl]acetic acid](/img/structure/B10812072.png)
